molecular formula C28H28N4O5 B2901415 2-(3,4-dimethoxyphenyl)-5-((2-(4-isopropoxyphenyl)-5-methyloxazol-4-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one CAS No. 1285929-99-8

2-(3,4-dimethoxyphenyl)-5-((2-(4-isopropoxyphenyl)-5-methyloxazol-4-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one

Cat. No.: B2901415
CAS No.: 1285929-99-8
M. Wt: 500.555
InChI Key: YEDJGZLNUUYKBV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 2-(3,4-dimethoxyphenyl)-5-((2-(4-isopropoxyphenyl)-5-methyloxazol-4-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one is a heterocyclic molecule featuring a pyrazolo[1,5-a]pyrazin-4(5H)-one core substituted with a 3,4-dimethoxyphenyl group at position 2 and a 4-isopropoxyphenyl-methyloxazole moiety at position 4. Its synthesis likely involves multi-step reactions, including cyclization and coupling strategies, similar to related compounds discussed in the literature .

Properties

IUPAC Name

2-(3,4-dimethoxyphenyl)-5-[[5-methyl-2-(4-propan-2-yloxyphenyl)-1,3-oxazol-4-yl]methyl]pyrazolo[1,5-a]pyrazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H28N4O5/c1-17(2)36-21-9-6-19(7-10-21)27-29-23(18(3)37-27)16-31-12-13-32-24(28(31)33)15-22(30-32)20-8-11-25(34-4)26(14-20)35-5/h6-15,17H,16H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEDJGZLNUUYKBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(O1)C2=CC=C(C=C2)OC(C)C)CN3C=CN4C(=CC(=N4)C5=CC(=C(C=C5)OC)OC)C3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H28N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

500.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The target compound belongs to a family of pyrazolo-pyrazinone derivatives with variations in substituents influencing physicochemical and biological properties. Key analogues include:

Compound Name Substituents on Oxazole/Oxadiazole Core Structure Molecular Formula Molecular Weight (g/mol) Key Features
Target Compound 4-Isopropoxyphenyl, 5-methyl oxazole Pyrazolo-pyrazinone Not explicitly given (estimated: ~C28H29N5O5) ~500–520 (estimated) Electron-donating isopropoxy group enhances lipophilicity
[ Compound] 3-Chlorophenyl, 5-methyl oxazole Pyrazolo-pyrazinone C25H21ClN4O4 476.9 Chlorine substituent introduces electron-withdrawing effects, potentially altering binding affinity
[ Compound] 3,4-Dimethoxyphenyl oxadiazole Pyrazolo-pyrazinone C24H21N5O4 443.5 Oxadiazole replaces oxazole; planar structure may influence π-π stacking
[ Compound] 2-Ethoxyphenyl, 5-methyl oxazole Pyrazolo-pyrazinone C26H24N4O4 456.5 Ethoxy group at ortho position introduces steric hindrance

Key Observations :

  • Substituent Electronic Effects : The isopropoxy group in the target compound (electron-donating) contrasts with the chloro group in ’s analogue (electron-withdrawing), which may affect solubility and target interactions .
  • Ring System Variations : ’s compound replaces oxazole with oxadiazole, reducing molecular weight by ~34 g/mol and altering hydrogen-bonding capacity .

Inferred Bioactivity

  • Antimicrobial Activity : Oxazole-containing compounds (e.g., ’s aldehyde hydrazones) show activity against plant pathogens, implying possible antimicrobial utility .
  • Herbicidal Potential: Pyrazolo-pyrazinones with electron-donating groups (e.g., methoxy) may mimic herbicidal agents described in and .

Q & A

Q. What are the common synthetic routes for this compound, and how can reaction yields be optimized?

The synthesis typically involves multi-step organic reactions, starting with the preparation of pyrazolo[1,5-a]pyrazine and oxazole intermediates. Key steps include:

  • Coupling reactions : Use of Suzuki-Miyaura or Buchwald-Hartwig cross-coupling to attach aryl groups (e.g., 3,4-dimethoxyphenyl) to the pyrazine core .
  • Oxazole ring formation : Cyclization of substituted amides or nitriles under controlled temperatures (e.g., 80–120°C) with catalysts like PPh3 or CuI .
  • Purification : Column chromatography (silica gel, gradient elution with EtOAc/hexane) or recrystallization (ethanol/DMF) to achieve >95% purity . Optimization strategies : Adjust solvent polarity (e.g., DMF for solubility), use inert atmospheres to prevent oxidation, and monitor reaction progress via TLC/HPLC .

Q. Which characterization techniques are critical for confirming the compound’s structure and purity?

  • Nuclear Magnetic Resonance (NMR) : <sup>1</sup>H and <sup>13</sup>C NMR to verify substituent positions and aromatic ring integration .
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., expected [M+H]<sup>+</sup> for C28H27N4O5: 523.1932) .
  • X-ray crystallography : Resolve stereochemistry and intermolecular interactions (e.g., C–H⋯O bonds in crystal packing) .
  • HPLC : Assess purity (>95%) using reverse-phase C18 columns and UV detection at 254 nm .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to enhance biological activity?

  • Systematic substitution : Replace the isopropoxy group with ethoxy/methoxy to evaluate steric effects on target binding .
  • Computational modeling : Use DFT calculations (e.g., Gaussian 09) to predict electron density at the oxazole ring, correlating with kinase inhibition .
  • Bioisosteric replacement : Substitute the pyrazolo-pyrazine core with pyrazolo-pyrimidine to assess changes in solubility and target affinity .
  • In vitro assays : Test modified analogs against kinase panels (e.g., EGFR, VEGFR) to quantify IC50 shifts .

Q. How can contradictions in reported biological activity data (e.g., IC50 variability) be resolved?

Contradictions often arise from differences in assay conditions. Methodological approaches include:

  • Standardization : Use common cell lines (e.g., A549 for anticancer assays) and ATP concentrations (e.g., 10 µM) in kinase inhibition studies .
  • Meta-analysis : Compare data across studies using tools like Prism to identify outliers or protocol-dependent biases .
  • Orthogonal assays : Validate autophagy modulation (reported in some studies) via LC3-II Western blotting alongside cytotoxicity assays .

Q. What strategies improve the compound’s bioavailability for in vivo studies?

  • Solubility enhancement : Formulate with cyclodextrins or PEG-based micelles .
  • Prodrug design : Introduce hydrolyzable esters at the methoxy groups to enhance intestinal absorption .
  • Pharmacokinetic profiling : Conduct LC-MS/MS studies in rodent plasma to measure t1/2 and optimize dosing regimens .

Methodological Challenges and Solutions

Q. How can synthetic byproducts be minimized during oxazole ring formation?

  • Temperature control : Maintain reactions at 80–100°C to avoid over-cyclization .
  • Catalyst screening : Test Pd(OAc)2 vs. CuI for selectivity in heterocycle formation .
  • Byproduct monitoring : Use LC-MS to detect and quantify impurities (e.g., dimerized oxazole derivatives) .

Q. What computational tools are effective for predicting binding modes with biological targets?

  • Molecular docking : AutoDock Vina or Schrödinger Suite to model interactions with kinase ATP-binding pockets .
  • Molecular dynamics (MD) simulations : GROMACS for assessing binding stability over 100-ns trajectories .
  • Free-energy perturbation (FEP) : Calculate ΔΔG values for substituent modifications .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.